molecular formula C8H12N2O B8665868 1-Cyanocyclohexanecarboxamide CAS No. 437708-59-3

1-Cyanocyclohexanecarboxamide

Cat. No.: B8665868
CAS No.: 437708-59-3
M. Wt: 152.19 g/mol
InChI Key: ONDWZUYZRUJNHQ-UHFFFAOYSA-N
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Description

1-Cyanocyclohexanecarboxamide (CAS: 437708-59-3) is a cyclohexane derivative featuring a carboxamide group at one position and a cyano (-CN) substituent at the adjacent carbon. The compound’s molecular formula is C₈H₁₁N₂O, with a molar mass of 151.19 g/mol.

Properties

CAS No.

437708-59-3

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-cyanocyclohexane-1-carboxamide

InChI

InChI=1S/C8H12N2O/c9-6-8(7(10)11)4-2-1-3-5-8/h1-5H2,(H2,10,11)

InChI Key

ONDWZUYZRUJNHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 1-Cyanocycloclohexanecarboxamide with structurally analogous compounds, highlighting substituent differences and their implications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Suppliers Notable Properties
1-Cyanocyclohexanecarboxamide C₈H₁₁N₂O 151.19 -CN, -CONH₂ 2 High polarity due to -CN; potential for hydrolysis to carboxylic acid derivatives
1-Hydroxy-2-methylcyclohexanecarboxamide C₉H₁₆N₂O₂ 184.23 -OH, -CH₃, -CONH₂ 2 Enhanced hydrogen-bonding capacity; reduced stability under acidic conditions
1-Ethynylcyclohexanecarboxamide C₉H₁₂N₂O 164.20 -C≡CH, -CONH₂ 2 Alkyne group enables click chemistry applications
1-Amino-N-[2-(dimethylamino)ethyl]cyclohexanecarboxamide C₁₁H₂₃N₃O 213.32 -NH₂, -N(CH₃)₂ 1 Basic amino groups improve water solubility; potential CNS drug candidate
N-(1-Phenylethyl)cyclohexanecarboxamide C₁₅H₂₁NO 231.33 -PhCH₂CH₃, -CONH₂ 1 Aromatic substituent enhances lipophilicity; suited for hydrophobic interactions

Physicochemical and Reactivity Differences

  • Electron Effects: The -CN group in this compound withdraws electron density, increasing the acidity of the adjacent amide proton compared to electron-donating groups (e.g., -NH₂ in ). This property may accelerate hydrolysis under basic conditions .
  • Solubility: Amino-substituted derivatives (e.g., 1-Amino-N-[2-(dimethylamino)ethyl]) exhibit higher water solubility due to protonatable amine groups, whereas the cyano analog is more polar but less soluble in aqueous media .
  • Synthetic Utility: The ethynyl group in 1-Ethynylcyclohexanecarboxamide allows participation in Huisgen cycloaddition, a feature absent in the cyano variant .

Structural Conformation and Crystallography

Crystallographic data for Ethyl 1-formamido-4-oxo-2,6-diphenyl-cyclohexanecarboxylate () reveals that substituent steric effects dictate molecular geometry. For example, bulky groups like -CN may enforce chair conformations in cyclohexane rings, influencing packing efficiency and melting points .

Research and Application Insights

  • Pharmaceutical Potential: Amino- and dimethylaminoethyl-substituted analogs () are explored for neurological applications due to their ability to cross the blood-brain barrier, whereas the cyano derivative’s reactivity may limit direct therapeutic use .
  • Chemical Intermediates: The cyano group’s susceptibility to hydrolysis positions this compound as a precursor for carboxylic acids or secondary amides, a pathway less feasible in hydroxy- or ethynyl-substituted analogs .

Commercial Availability and Challenges

Challenges include synthetic complexity and stability issues under prolonged storage .

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